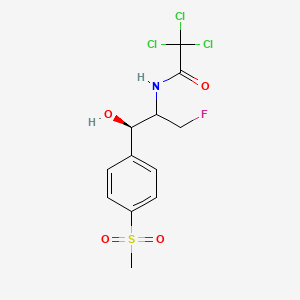

N-Trichloroacetyl Florfenicol Amine

Descripción general

Descripción

N-Trichloroacetyl Florfenicol Amine is a compound related to Florfenicol . Florfenicol is a fluorinated synthetic analog of thiamphenicol . It is primarily used in veterinary medicine . The molecular formula of N-Trichloroacetyl Florfenicol Amine is C12H13Cl3FNO4S .

Synthesis Analysis

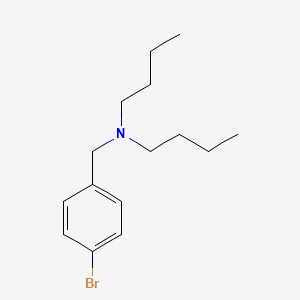

Florfenicol is a synthetic antibiotic and an analogue of chloramphenicol (CAP) . It is used to control infections in humans and in food-producing animals such as pigs, poultry, non-ruminating cattle, and aquaculture . The synthesis of amines involves various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

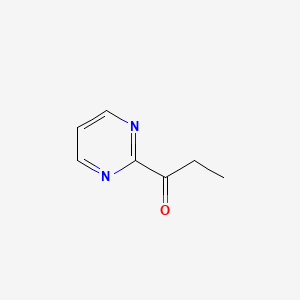

Florfenicol is a synthetic fluorinated analog of thiamphenicol and chloramphenicol . It has a phenylpropanoid structure . The molecular weight of N-Trichloroacetyl Florfenicol Amine is 392.65 g/mol .Chemical Reactions Analysis

Florfenicol is a broad-spectrum antibiotic used exclusively in veterinary medicine . It functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis . The reaction of amines with acid chlorides is also a known method for synthesizing amides .Physical And Chemical Properties Analysis

N-Trichloroacetyl Florfenicol Amine has a molecular weight of 392.65 g/mol . The compound is related to Florfenicol, which has a molecular weight of 358.21 and a chemical formula of C12H14Cl2FNO4S .Aplicaciones Científicas De Investigación

Veterinary Medicine: Antibacterial Use

N-Trichloroacetyl Florfenicol Amine: is a broad-spectrum bacteriostatic antibiotic primarily used in veterinary medicine to treat diseases in farm and aquatic animals . It inhibits ribosomal activity, disrupting bacterial protein synthesis, and is effective against various Gram-positive and Gram-negative bacteria.

Anti-Inflammatory Properties

Research has shown that N-Trichloroacetyl Florfenicol Amine possesses anti-inflammatory properties. It can significantly reduce immune cell proliferation and cytokine production, which are key factors in the inflammatory response .

Nanotechnology Applications

The compound’s low solubility in water has prompted research into the use of nanotechnology to improve its formulation. Nanoparticles of N-Trichloroacetyl Florfenicol Amine could enhance its effectiveness, bioavailability, and reduce antimicrobial resistance risks .

Solubility Enhancement

Studies have focused on improving the solubility of N-Trichloroacetyl Florfenicol Amine in various solvents. This is crucial for its absorption and bioavailability in animal treatments. The development of nanocrystals has been identified as a useful method for solubilizing the compound .

Antisolvent Crystallization

Antisolvent crystallization is an effective method for preparing nanocrystals of N-Trichloroacetyl Florfenicol Amine . Its good solubility in alcohol solvents like methanol and ethanol makes them potential solvents for this crystallization process .

Cosolvency Phenomenon

The solubility of N-Trichloroacetyl Florfenicol Amine in binary solvent systems exhibits a cosolvency phenomenon. This is where the solubility increases first and then decreases with the decrease in water ratio, indicating complex interactions between the compound and the solvents .

Mecanismo De Acción

Direcciones Futuras

The use of nano-sized pharmaceutical formulations in veterinary medicine is a growing interest . Studies have shown that niosomes can enhance the therapeutic efficacy of the broad-spectrum antibiotic florfenicol . This demonstrates the potential for improving the oral bioavailability as well as the antibacterial activity of the incorporated veterinary antibiotic florfenicol .

Propiedades

IUPAC Name |

2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19)/t9?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRAZOSFWARISO-QVDQXJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trichloroacetyl Florfenicol Amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(Cyclohexylmethyl)-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol](/img/structure/B1462851.png)

![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)

![Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1462869.png)

![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)